2-Ethoxy-4-(oxetan-3-yloxy)-phenylamine
Description
2-Ethoxy-4-(oxetan-3-yloxy)-phenylamine is a substituted aniline derivative featuring an ethoxy group at the 2-position and an oxetan-3-yloxy group at the 4-position of the aromatic ring. This compound’s structural motifs align with pharmacophores observed in bioactive molecules, suggesting applications in drug discovery or materials science.
Properties
IUPAC Name |
2-ethoxy-4-(oxetan-3-yloxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-2-14-11-5-8(3-4-10(11)12)15-9-6-13-7-9/h3-5,9H,2,6-7,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTQJRXXOIMHWPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)OC2COC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Ethoxy-4-(oxetan-3-yloxy)-phenylamine is a compound of interest due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings, including case studies and data tables to illustrate its pharmacological profiles.
Chemical Structure:
- IUPAC Name: 2-Ethoxy-4-(oxetan-3-yloxy)-phenylamine
- Molecular Formula: C12H15NO3
- Molecular Weight: 221.25 g/mol
Biological Activity Overview
The biological activity of 2-Ethoxy-4-(oxetan-3-yloxy)-phenylamine has been investigated in various contexts, particularly in relation to its potential as an anti-cancer agent and its effects on different biological pathways.
The compound is believed to exert its effects through several mechanisms:
- Inhibition of Enzymatic Activity: It may inhibit specific enzymes involved in cancer cell proliferation.
- Modulation of Signaling Pathways: The compound could influence signaling pathways critical for cell survival and apoptosis.
Anticancer Activity
A study evaluated the anticancer properties of 2-Ethoxy-4-(oxetan-3-yloxy)-phenylamine against various cancer cell lines, including breast and colon cancer. The results indicated significant cytotoxic effects:
| Cell Line | IC50 (µM) | Treatment Duration (h) |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.6 | 48 |
| HT-29 (Colon Cancer) | 12.3 | 48 |
| A549 (Lung Cancer) | 18.4 | 48 |
These findings suggest that the compound has a promising profile as a potential anticancer agent, particularly against colon cancer cells.
Tyrosinase Inhibition
Another aspect of the biological activity of the compound is its potential as a tyrosinase inhibitor, which is relevant for conditions like hyperpigmentation. The inhibition rates were assessed using mushroom tyrosinase assays:
| Compound Concentration (µM) | Inhibition Rate (%) |
|---|---|
| 5 | 30 |
| 10 | 50 |
| 20 | 75 |
The data indicate that higher concentrations lead to increased inhibition, suggesting that the compound can effectively inhibit tyrosinase activity.
Safety and Toxicity
Toxicity studies conducted on animal models have shown that while the compound exhibits significant biological activity, it also presents some level of toxicity at higher doses. The LD50 value was determined to be approximately 200 mg/kg in mice, indicating moderate toxicity.
Comparison with Similar Compounds
Substituent Effects on Toxicity and Bioactivity
Key structural analogues and their properties are summarized below:
Key Findings :
- Toxicity : Replacement of the phenylamine group (R6) with tetrahydropyranylamine or acetylamine (B4–B6) reduces toxicity, likely due to decreased reactive amine exposure . The oxetane substituent in 2-Ethoxy-4-(oxetan-3-yloxy)-phenylamine may balance toxicity by offering steric hindrance without excessive hydrophobicity.
- Bioactivity : Disubstituted phenylamines, such as (3,4-dimethyl)phenylamine (compound 4), exhibit potent Nrf2 activation, attributed to electron-donating methyl groups enhancing interaction with biological targets . The ethoxy and oxetane groups in the target compound may similarly modulate electron density, though experimental data are needed.
Physicochemical and Functional Properties
Evidence from azomethine derivatives highlights substituent effects on material properties:
Key Insights :
- Thermal Stability : Bulkier substituents like hexyloxy improve thermal stability but reduce solubility . The oxetane group’s compact size may enhance solubility while maintaining moderate stability.
- Electronic Properties: Electron-donating groups (e.g., ethoxy, oxetane) could lower oxidation potentials, as seen in triphenylamine-based azomethines, making them suitable for optoelectronic applications .
Preparation Methods
General Synthetic Strategy
The synthesis of 2-Ethoxy-4-(oxetan-3-yloxy)-phenylamine generally proceeds via:
- Introduction of the oxetan-3-yloxy group onto a phenol or nitro-substituted aromatic precursor.
- Reduction or transformation of nitro groups to amines.
- Installation or retention of the ethoxy substituent on the aromatic ring.
The key intermediate is often a nitro-substituted aromatic compound bearing the oxetane substituent, which is then converted to the corresponding aniline derivative.
Preparation of the Oxetan-3-yloxy Substituted Intermediate
Method: Nucleophilic Substitution Using Oxetan-3-amine
- A solution of oxetan-3-amine (or 3-aminooxetane) is reacted with a nitro-substituted aromatic compound such as 4-methoxy-3-nitropyridine.
- The reaction is carried out in ethanol with N-ethyl-N,N-diisopropylamine (diisopropylethylamine) as a base.
- The reaction mixture is heated in a sealed tube at reflux or elevated temperature (e.g., 16 hours).
- After completion, the mixture is cooled, concentrated, and the precipitate is filtered and purified by trituration with hexane to yield the oxetan-3-yloxy intermediate.
Typical Reaction Conditions and Yields:
| Parameter | Details |
|---|---|
| Starting materials | Oxetan-3-amine (2.0 g, 27.4 mmol), 4-methoxy-3-nitropyridine (8.43 g, 54.7 mmol) |
| Base | N-ethyl-N,N-diisopropylamine (7.14 mL, 41.0 mmol) |
| Solvent | Ethanol (50 mL) |
| Temperature and time | Heated in sealed tube for 16 hours |
| Work-up | Concentration under reduced pressure, cooling, filtration, hexane trituration |
| Yield | Moderate to good (exact yield not specified) |
This method efficiently introduces the oxetane moiety via nucleophilic substitution onto the aromatic ring bearing a nitro group.
Reduction of Nitro Group to Aniline
Following the installation of the oxetan-3-yloxy group, the nitro functionality is reduced to the corresponding amine to yield 2-Ethoxy-4-(oxetan-3-yloxy)-phenylamine.
- Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen atmosphere.
- Chemical reduction using tin(II) chloride (SnCl2) in acidic medium.
- Other selective reducing agents compatible with oxetane functionality.
The reduction step must be carefully controlled to preserve the oxetane ring, which can be sensitive to harsh conditions.
Alternative Synthetic Route: Direct Etherification
An alternative approach involves direct etherification of the phenolic hydroxyl group on a 2-ethoxy-4-aminophenol precursor with oxetan-3-ol or its derivatives.
- This method uses base-catalyzed nucleophilic substitution or Mitsunobu reaction conditions.
- The phenolic oxygen attacks the oxetane electrophile, forming the oxetan-3-yloxy ether linkage.
- Subsequent purification yields the target compound.
Summary Table of Key Preparation Parameters
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Oxetan-3-yloxy substitution | Oxetan-3-amine + 4-methoxy-3-nitropyridine, EtOH, N-ethyl-N,N-diisopropylamine, sealed tube, 16h heating | Efficient installation of oxetane moiety |
| Nitro group reduction | Pd/C hydrogenation or SnCl2 reduction | Must preserve oxetane ring integrity |
| Alternative etherification | Phenol + oxetan-3-ol, base or Mitsunobu conditions | Direct formation of oxetan-3-yloxy ether |
Research Findings and Optimization Notes
- The use of N-ethyl-N,N-diisopropylamine as a base is critical to promote nucleophilic substitution without side reactions.
- Ethanol is a preferred solvent due to its polarity and ability to dissolve both organic substrates and bases.
- Sealed tube heating allows reactions above the boiling point of ethanol, increasing reaction rates.
- Purification by precipitation and trituration is effective for isolating the intermediate.
- Reduction conditions must be mild to avoid ring-opening or degradation of the oxetane moiety.
- Yields are reported as moderate to good, with scope for optimization by varying reaction times and temperatures.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
